molecular formula C9H8Cl2O B046414 3',4'-Dichloropropiophenone CAS No. 6582-42-9

3',4'-Dichloropropiophenone

Cat. No. B046414
CAS RN: 6582-42-9
M. Wt: 203.06 g/mol
InChI Key: FKGDMSJKLIQBQS-UHFFFAOYSA-N
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Description

3,4'-Dichloropropiophenone (3,4'-DCPP) is a synthetic compound with a wide range of applications. It is an important intermediate used in the synthesis of pharmaceuticals and other chemicals, and it is also used in laboratory experiments to study the mechanism of action of drugs. 3,4'-DCPP is a member of the class of compounds known as aryl ketones and has a molecular formula of C9H7Cl2O. This compound has been studied extensively for its potential applications in medicinal chemistry and for its potential toxicity due to its high reactivity.

Scientific Research Applications

  • Synthesis Applications : 4,6-Dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor of 2,3-dihydro-2,3-dimethylenethiophene, is useful for synthetic applications, serving as an equivalent for 2,3-dihydro-2,3-dimethylenethiophene, which indicates the potential for 3',4'-Dichloropropiophenone in synthetic chemistry (Chou & Tsai, 1991).

  • Environmental Applications : The continuous, liquid phase hydrodechlorination of chlorinated compounds like 2,4-dichlorophenol over Pd/Al2O3 is effective for treating environmentally toxic compounds under mild conditions, highlighting the environmental relevance of similar compounds (Gómez-Quero, Cárdenas-Lizana, & Keane, 2011).

  • Analytical Chemistry : Poly(sodium-4-styrenesulphonate) prevents electrode fouling during the oxidation of chlorophenols, facilitating the analysis of mixtures of chlorinated phenols (Pigani et al., 2007). This suggests the potential of this compound in similar analytical methods.

  • Health and Pharmacology : Chlorogenic acid, structurally related to phenolic compounds, has various health benefits, including antioxidant, antibacterial, and anti-inflammatory properties, which may be relevant in exploring the health applications of this compound (Naveed et al., 2018).

  • Water Treatment and Pollution Control : The degradation of phenolic compounds in water treatment processes, such as through the use of ozone and radiation, is crucial for environmental health (Gimeno et al., 2005). This indicates a potential application area for this compound in water treatment technologies.

  • Spectroscopic Analysis : Studies on the vibrational spectra of compounds like 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone, which are structurally similar to this compound, show good agreement between theoretical and experimental data, suggesting applications in spectroscopic analysis (Pandian et al., 2011).

Safety and Hazards

“3’,4’-Dichloropropiophenone” may cause respiratory irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, move the person into fresh air and if not breathing, give artificial respiration .

properties

IUPAC Name

1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGDMSJKLIQBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297686
Record name 1-(3,4-Dichlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6582-42-9
Record name 1-(3,4-Dichlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6582-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-dichloropropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of THF (100 mL) and 2,2′-oxybis(N,N-dimethylethanamine) (9.18 g, 57.3 mmol) cooled to 0° C. was added ethylmagnesium bromide (19.1 mL, 57.3 mmol, 3N in THF) and stirred for 10 min. The solution was cooled to −60° C. and a solution of 3,4-dichlorobenzoyl chloride (10.0 g, 47.7 mmol) in THF (20 mL) was added dropwise over 10 min. The reaction was stirred for 1 h, quenched by adding sat'd. NH4Cl sat. and extracted with EtOAc. The combined extracts were dried with (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography (Biotage 40M) eluting an EtOAc/hexane gradient (2 to 10% EtOAc) to afford 6.0 g (85%, 53% pure) 1-(3,4-dichlorophenyl)propan-1-one (156) as clear oil which was used without additional purification.
Quantity
19.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
9.18 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dichloropropiophenone
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3',4'-Dichloropropiophenone
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3',4'-Dichloropropiophenone
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3',4'-Dichloropropiophenone

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